molecular formula C18H15N5O B2553261 5-Pyridin-3-ylmethyl-1-p-tolyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 841211-99-2

5-Pyridin-3-ylmethyl-1-p-tolyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2553261
CAS RN: 841211-99-2
M. Wt: 317.352
InChI Key: URQVXLDQNNLLOH-UHFFFAOYSA-N
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Description

5-Pyridin-3-ylmethyl-1-p-tolyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one, commonly known as PDP, is a chemical compound with potential applications in scientific research. It belongs to the class of pyrazolo[3,4-d]pyrimidines, which have been extensively studied for their biological activities.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

A series of compounds, including pyrazolo[3,4-d]pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds have shown promising results in inhibiting bacterial and fungal growth. For instance, certain derivatives exhibited significant antibacterial and antifungal activities, as well as good radical scavenging activity, which is indicative of their antioxidant potential. This suggests their potential use in developing new antimicrobial and antioxidant agents (Saundane et al., 2013).

Anticancer Activity

Research on pyrazolo[3,4-d]pyrimidine derivatives has also revealed their potential anticancer properties. Various studies have synthesized and tested these compounds against different cancer cell lines, showing promising antiproliferative effects. For example, certain derivatives were found to exhibit selective cytotoxicity towards cancer cells over normal cells, highlighting their potential as anticancer agents. These findings are backed by molecular docking studies, which have demonstrated that these compounds can selectively bind to target sites on cancer-related proteins, suggesting a mechanism for their anticancer activity (Nagaraju et al., 2020).

Drug Delivery Systems

The development of drug delivery systems for pyrazolo[3,4-d]pyrimidines has been explored to improve their pharmacokinetic properties, such as solubility and bioavailability. Nanosystem approaches, including the use of albumin nanoparticles and liposomes, have been investigated for encapsulating these compounds. This research aims to overcome the poor water solubility of pyrazolo[3,4-d]pyrimidines, which is a significant barrier to their clinical application as drug candidates. The successful encapsulation and characterization of these compounds in nanosystems have been shown to enhance their activity against cancer cell lines, suggesting an effective method to improve their therapeutic potential (Vignaroli et al., 2016).

Mechanism of Action

While the specific mechanism of action for this compound is not explicitly mentioned in the literature, pyrazolo[3,4-d]pyrimidines have been found to have promising anti-inflammatory activity . They have also been evaluated for their antifungal activities .

Future Directions

Pyrazoles and their heteroannulated derivatives have been the focus of recent research due to their broad spectrum of biological activities . They are considered privileged scaffolds in medicinal chemistry . Therefore, the future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry.

properties

IUPAC Name

1-(4-methylphenyl)-5-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c1-13-4-6-15(7-5-13)23-17-16(10-21-23)18(24)22(12-20-17)11-14-3-2-8-19-9-14/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQVXLDQNNLLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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